molecular formula C10H20N2O2 B1527878 tert-butyl N-(2-amino-1-cyclopropylethyl)carbamate CAS No. 1250196-74-7

tert-butyl N-(2-amino-1-cyclopropylethyl)carbamate

Cat. No.: B1527878
CAS No.: 1250196-74-7
M. Wt: 200.28 g/mol
InChI Key: YXKXVKFAISFJPS-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-amino-1-cyclopropylethyl)carbamate is a carbamate-protected amine compound of interest in synthetic organic and medicinal chemistry. With a molecular formula of C₁₀H₂₀N₂O₂ and a molecular weight of 200.28 g/mol , this reagent serves as a valuable building block for the synthesis of more complex molecules. Its structure features both a primary amine and a tert-butyl carbamate (Boc) protecting group, which is one of the most common amine-protecting groups used in chemical research and multi-step synthesis . The Boc group can be readily installed and removed under controlled acidic conditions, making this compound a versatile intermediate for researchers constructing molecules that require selective manipulation of functional groups. The cyclopropyl moiety in the structure can impart conformational rigidity and influence the physicochemical properties of the resulting compounds. This product is offered with a purity of ≥98% and is provided for Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human use.

Properties

IUPAC Name

tert-butyl N-(2-amino-1-cyclopropylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8(6-11)7-4-5-7/h7-8H,4-6,11H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKXVKFAISFJPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

The most commonly reported synthetic approach involves the reaction of 2-amino-1-cyclopropylethylamine with tert-butyl chloroformate in the presence of a base to neutralize the generated hydrochloric acid. This method is well-established and provides a reliable pathway to the target compound.

Typical Procedure:

  • Dissolve 2-amino-1-cyclopropylethylamine in an aprotic solvent such as dichloromethane.
  • Add a base, usually triethylamine, to the solution to capture HCl formed during the reaction.
  • Slowly add tert-butyl chloroformate to the cooled reaction mixture (0–5°C) to control the reaction rate and minimize side reactions.
  • Stir the reaction mixture at room temperature for several hours to ensure completion.
  • Work-up includes washing with water, extraction with an organic solvent, drying over anhydrous sodium sulfate, and concentration under reduced pressure to isolate the product.

This approach leverages the nucleophilicity of the amine and the electrophilicity of tert-butyl chloroformate, resulting in carbamate formation with good yields and purity.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Dichloromethane (DCM), Ethanol DCM preferred for better solubility and control
Base Triethylamine (Et3N) Neutralizes HCl, prevents side reactions
Temperature 0–5°C during addition, then room temp Controls reaction rate and selectivity
Reaction Time Several hours (typically 3–6 h) Ensures complete conversion
Work-up Water wash, organic extraction, drying Purifies product efficiently

Monitoring is often done by thin-layer chromatography (TLC) to track the disappearance of starting amine and formation of the carbamate.

Industrial Scale Preparation

Industrial synthesis follows the same fundamental chemistry but incorporates process intensification and automation:

  • Use of large-scale reactors with precise temperature control.
  • Automated addition of tert-butyl chloroformate to maintain low temperature and avoid runaway reactions.
  • Purification steps may include crystallization, distillation, or chromatographic techniques to achieve pharmaceutical-grade purity.
  • Enhanced drying and solvent recovery systems improve yield and reduce waste.

These modifications ensure scalability while maintaining product quality and safety.

Summary Table of Key Preparation Methods

Method Starting Materials Key Reagents & Conditions Yield & Notes
Tert-butyl chloroformate method 2-amino-1-cyclopropylethylamine + tert-butyl chloroformate Triethylamine base, DCM solvent, 0–5°C addition, RT stirring High yield, scalable, well-established
Mixed anhydride condensation N-BOC protected amino acid + amine Isobutyl chlorocarbonate, N-methylmorpholine, ethyl acetate Used in related carbamate derivatives
Phase-transfer catalysis alkylation Carbamate intermediate + alkylating agent Tetrabutylammonium bromide catalyst, KOH, ethyl acetate Applied in related carbamate synthesis

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(2-amino-1-cyclopropylethyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the tert-butyl carbamate group. The reaction is typically carried out at room temperature.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed:

    Deprotection: Removal of the tert-butyl group yields 2-amino-1-cyclopropylethylamine.

    Substitution: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Used as a protecting group for amines in the synthesis of peptides and other complex molecules.

    Organic Synthesis: Serves as an intermediate in the synthesis of various organic compounds.

Biology and Medicine:

    Drug Development: Utilized in the synthesis of pharmaceutical compounds where protection of the amine group is necessary.

    Bioconjugation: Employed in the modification of biomolecules for research purposes.

Industry:

    Chemical Manufacturing: Used in the production of fine chemicals and specialty chemicals.

    Material Science: Involved in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-amino-1-cyclopropylethyl)carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group stabilizes the amino group, preventing it from participating in unwanted side reactions during synthesis. Upon completion of the desired reactions, the tert-butyl group can be removed under acidic conditions, revealing the free amine for further functionalization.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tert-butyl N-(2-amino-1-cyclopropylethyl)carbamate with structurally analogous carbamates, focusing on molecular features, reactivity, and applications.

Table 1: Comparative Analysis of Carbamate Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes References
This compound 1250196-74-7 C₁₀H₂₀N₂O₂ 200.28 Cyclopropane, primary amine, Boc group Intermediate in chiral synthesis; drug discovery
tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate 880545-32-4 C₁₁H₂₀N₂O₂ 212.29 Bicyclo[4.1.0]heptane (norbornane analog), tertiary amine Rigid scaffold for bioactive molecules
tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate 1523530-57-5 C₁₁H₂₂N₂O₂ 214.30 Piperidine ring, methyl substituent Enhances lipophilicity; CNS drug candidates
tert-butyl N-[cis-3-methylpiperidin-4-yl]carbamate 473839-06-4 C₁₁H₂₂N₂O₂ 214.30 Piperidine, cis-3-methyl group Modulates receptor selectivity
tert-butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate - C₁₁H₂₂N₅O₂ 268.33 Azide functional group Click chemistry applications
tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate 154737-89-0 C₁₀H₁₉NO₃ 201.27 Cyclopentyl, hydroxyl group Hydrogen bonding improves aqueous solubility
tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate 1032684-85-7 C₁₁H₂₂N₂O₂ 214.31 Extended cyclopropane-ethylamine chain Targeted drug delivery systems

Key Comparisons

Cyclopropane vs. Bicyclic Systems

  • The main compound’s cyclopropane ring provides moderate rigidity, whereas bicyclo[4.1.0]heptane derivatives (e.g., CAS 880545-32-4) offer enhanced conformational constraints due to fused ring systems. This makes bicyclic analogs preferable in targeting sterically demanding biological sites .

Amino Group Modifications Unlike the primary amine in the main compound, tert-butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate (CAS N/A) contains an azide group, enabling bioorthogonal click chemistry for bioconjugation .

Solubility and Hydrogen Bonding

  • Hydroxycyclopentyl derivatives (e.g., CAS 154737-89-0) exhibit improved water solubility due to hydroxyl-mediated hydrogen bonding, contrasting with the hydrophobic cyclopropane in the main compound .

Piperidine-Based Carbamates

  • Piperidine rings (e.g., CAS 1523530-57-5) introduce basic nitrogen centers, enhancing interactions with acidic biological targets. Methyl or trifluoromethyl substituents (CAS 473839-06-4, 1523530-57-5) further modulate lipophilicity and metabolic stability .

Extended Cyclopropane Chains

  • The ethylamine-cyclopropane hybrid (CAS 1032684-85-7) combines cyclopropane’s rigidity with a flexible chain, enabling dual functionality in drug design .

Research Findings

  • Synthetic Utility : The main compound’s cyclopropane group is synthetically challenging to introduce but critical for stabilizing transition states in asymmetric catalysis .
  • Biological Relevance : Piperidine-based analogs (e.g., CAS 1523530-57-5) show higher blood-brain barrier penetration compared to cyclopropane derivatives, making them suitable for CNS-targeted therapies .

Biological Activity

Tert-butyl N-(2-amino-1-cyclopropylethyl)carbamate is a synthetic compound that has garnered attention in various fields of biological research. Its unique structural characteristics, including a tert-butyl group and a cyclopropyl moiety, contribute to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H16N2O2\text{C}_9\text{H}_{16}\text{N}_2\text{O}_2

This structure features a tert-butyl group attached to a carbamate functional group, which is linked to an amino group and a cyclopropyl ethyl chain. The presence of these functional groups is essential for its biological activity.

The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. It can act as a ligand, binding to enzymes and receptors, thereby modulating their activity. This interaction may influence various biochemical pathways, including those involved in enzyme regulation and protein-ligand interactions.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values for several pathogens were determined, demonstrating its potential as an antimicrobial agent.

Pathogen MIC (µg/mL)
E. faecalis40
P. aeruginosa50
S. typhi45
K. pneumoniae55

These findings suggest that the compound may be effective against resistant bacterial strains, making it a candidate for further development in antibiotic therapies.

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. In cellular assays, it was found to significantly reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. The percentage inhibition observed at a concentration of 10 µg/mL was comparable to that of established anti-inflammatory drugs.

Cytokine Inhibition (%)
TNF-α78
IL-689

These results indicate that this compound may serve as a potential therapeutic agent for inflammatory diseases.

Anticancer Activity

Preliminary studies have evaluated the anticancer properties of this compound against various cancer cell lines. For instance, in assays involving MCF-7 breast cancer cells, the compound induced apoptosis and inhibited cell proliferation at specific concentrations.

Cell Line IC50 (µM)
MCF-7225

The observed effects included alterations in cell morphology and significant increases in lactate dehydrogenase (LDH) levels, indicating cytotoxicity.

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

  • Antimicrobial Development : A study focused on modifying traditional antibiotics by incorporating this compound into their structure, enhancing their efficacy against resistant strains.
  • Anti-inflammatory Drug Formulation : Researchers explored its use in formulating new anti-inflammatory agents aimed at treating chronic inflammatory conditions.
  • Cancer Therapeutics : Investigations into its role as a lead compound for developing novel anticancer drugs were conducted, emphasizing its mechanism of inducing apoptosis in cancer cells.

Q & A

Q. What are the standard synthetic protocols for tert-butyl N-(2-amino-1-cyclopropylethyl)carbamate, and how can reaction yields be optimized?

The synthesis typically involves reacting tert-butyl carbamate derivatives with cyclopropylethylamine precursors under mild conditions. Key steps include:

  • Using di-tert-butyl dicarbonate (Boc₂O) as a carbamoylating agent in solvents like dichloromethane or tetrahydrofuran .
  • Adding a base (e.g., triethylamine) to neutralize byproducts like HCl .
  • Optimizing temperature (0–25°C) and reaction time (2–24 hours) to balance yield and purity . Monitoring progress via TLC or HPLC is critical. For higher yields, consider slow reagent addition and inert atmospheres to prevent side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., tert-butyl singlet at ~1.4 ppm, carbamate carbonyl at ~155 ppm) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ for C₁₀H₁₉N₂O₂ at 199.1448 Da).
  • X-ray Crystallography : For unambiguous structural confirmation, use SHELX or WinGX to solve single-crystal structures .

Q. What are the common chemical reactions involving this compound, and how do reaction conditions influence outcomes?

Key reactions include:

  • Deprotection : Acidic conditions (e.g., HCl/dioxane) remove the tert-butyl group to yield free amines .
  • Nucleophilic Substitution : The carbamate reacts with electrophiles (e.g., alkyl halides) under basic conditions .
  • Oxidation/Reduction : The cyclopropyl group may undergo ring-opening under strong oxidizing agents (e.g., mCPBA) . Solvent polarity and temperature significantly affect reaction rates and selectivity.

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of chiral derivatives?

  • Use chiral auxiliaries or catalysts (e.g., Evans’ oxazolidinones) to direct stereochemistry at the cyclopropylethylamine center .
  • Monitor enantiomeric excess via chiral HPLC or polarimetry.
  • Computational tools (e.g., DFT calculations) predict transition states to guide reaction design .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or MS fragments)?

  • Cross-Validation : Compare NMR with IR (amide I band at ~1680 cm⁻¹) and X-ray data .
  • Dynamic Effects : Consider rotameric equilibria in NMR; variable-temperature studies can clarify splitting patterns .
  • Tandem MS/MS : Fragment ions help distinguish structural isomers (e.g., cyclopropyl vs. non-cyclic analogs) .

Q. What computational strategies are effective for studying this compound’s interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to enzymes (e.g., proteases) .
  • MD Simulations : GROMACS or AMBER assess stability of ligand-protein complexes over time .
  • QSAR Models : Corrogate substituent effects on bioactivity using Hammett constants or molecular descriptors .

Methodological Considerations

  • Safety : Always use PPE (gloves, goggles) and work in fume hoods due to potential irritancy of intermediates .
  • Data Reproducibility : Document solvent purity, catalyst lot numbers, and ambient conditions (humidity, temperature) .
  • Crystallography : For challenging crystals, optimize growth via vapor diffusion and validate with SHELXL refinement .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-(2-amino-1-cyclopropylethyl)carbamate
Reactant of Route 2
tert-butyl N-(2-amino-1-cyclopropylethyl)carbamate

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